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Compound of Interest

Compound Name: Iron(III) octaethylporphine chloride

Cat. No.: B1442987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Iron(III) octaethylporphine chloride, a synthetic iron porphyrin, serves as a crucial model

compound in bioinorganic chemistry and a versatile catalyst. Its structural and electronic

properties, which are fundamental to its function, are primarily elucidated through a range of

spectroscopic techniques. This technical guide provides a comprehensive overview of the key

spectroscopic characteristics of Iron(III) octaethylporphine chloride, including UV-Visible,

Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Mössbauer,

and Vibrational (FTIR and Raman) spectroscopy. This document is intended to be a valuable

resource for researchers employing this compound in fields ranging from fundamental chemical

studies to drug development.
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Property Value

Chemical Formula C₃₆H₄₄ClFeN₄[1]

Molecular Weight 624.06 g/mol

CAS Number 28755-93-3

Appearance Purple solid[2]

Solubility
Soluble in organic solvents like

dichloromethane[2]

Spectroscopic Data
The following sections present a summary of the available spectroscopic data for Iron(III)
octaethylporphine chloride. The paramagnetic nature of the high-spin Fe(III) center

significantly influences its NMR and EPR spectra.

UV-Visible Spectroscopy
The electronic absorption spectrum of Iron(III) octaethylporphine chloride in

dichloromethane is characterized by an intense Soret band and weaker Q-bands in the visible

region.

Solvent λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Band Assignment

Dichloromethane ~375
Data not available in

search results
Soret Band

~498
Data not available in

search results
Q-band

~630
Data not available in

search results
Q-band

Note: The UV-visible spectrum is available in a referenced publication, but specific peak

maxima and molar absorptivity values were not explicitly provided in the search results.[3]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the paramagnetic Iron(III) octaethylporphine chloride exhibits

significantly shifted and broadened resonances due to the influence of the unpaired electrons

of the Fe(III) center.

Assignment
Chemical Shift (δ,
ppm)

Solvent Temperature

meso-H -56.1
Not specified in

search results

Not specified in

search results

-CH₂- (diastereotopic) 44.5, 40.5
Not specified in

search results

Not specified in

search results

-CH₃ 6.7
Not specified in

search results

Not specified in

search results

Note: The provided chemical shifts are from a presentation slide and lack detailed experimental

conditions such as solvent and temperature.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy
As a high-spin d⁵ complex, Iron(III) octaethylporphine chloride is EPR active. The g-values

are indicative of the electronic environment of the iron center. High-spin Fe(III) porphyrins

typically exhibit signals characteristic of either an axial or a rhombic symmetry.

Parameter
Typical Values for High-
Spin Fe(III) Porphyrins

Experimental Values for
Fe(OEP)Cl

g⊥ (axial) ~6
Data not available in search

results

g∥ (axial) ~2
Data not available in search

results

g (rhombic) ~4.3
Data not available in search

results
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Note: While general g-values for high-spin Fe(III) porphyrins are known, specific experimental

g-values for Fe(OEP)Cl were not found in the search results.[5]

Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state, spin

state, and coordination environment of the iron center. The key parameters are the isomer shift

(δ) and the quadrupole splitting (ΔEQ).

Parameter
Typical Range for High-
Spin Fe(III)

Experimental Values for
Fe(OEP)Cl (at 80 K)

Isomer Shift (δ) (mm/s) 0.2 - 0.5 (relative to α-Fe)
Data not available in search

results

Quadrupole Splitting (ΔEQ)

(mm/s)
0.4 - 2.0

Data not available in search

results

Note: Specific experimental Mössbauer parameters for Fe(OEP)Cl were not found in the

provided search results. The table lists typical ranges for high-spin Fe(III) complexes.

Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy provides insights into the molecular structure and bonding within the

porphyrin macrocycle and its substituents.

FTIR Spectroscopy

Frequency (cm⁻¹) Assignment

Data not available in search results Data not available in search results

Raman Spectroscopy

Frequency (cm⁻¹) Assignment

Data not available in search results Data not available in search results
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Note: While general principles of vibrational spectroscopy for metalloporphyrins were found,

specific peak frequencies and their assignments for Fe(OEP)Cl were not available in the

search results.

Experimental Protocols
Detailed, step-by-step experimental protocols for the spectroscopic analysis of Iron(III)
octaethylporphine chloride were not explicitly available in the search results. However, based

on general laboratory practices for these techniques, the following outlines provide a

framework for conducting such measurements.

UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of Iron(III) octaethylporphine chloride of a

known concentration (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent such as dichloromethane.

[6] Prepare a series of dilutions from the stock solution if concentration-dependent studies

are required.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the absorption spectrum of the sample solution over the desired wavelength range

(typically 200-800 nm).

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 -

1.0).

¹H NMR Spectroscopy
Sample Preparation: Dissolve a few milligrams of Iron(III) octaethylporphine chloride in a

deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The presence of a paramagnetic

species will significantly shorten relaxation times.[7]

Instrumentation: A high-field NMR spectrometer is recommended.
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Data Acquisition:

Due to the paramagnetic nature of the sample, shorter relaxation delays (d1) and faster

pulse sequences may be necessary.[7]

A wide spectral width is required to observe the highly shifted proton signals.

Temperature control is crucial as paramagnetic shifts are temperature-dependent.

EPR Spectroscopy
Sample Preparation: For continuous-wave (CW) EPR, the sample can be a frozen solution

(e.g., in toluene or dichloromethane) or a polycrystalline powder.[8] The concentration should

be optimized to avoid aggregation effects.

Instrumentation: A CW-EPR spectrometer operating at X-band (~9.5 GHz) is commonly

used. Low-temperature capabilities (e.g., liquid helium cryostat) are essential for observing

signals from high-spin Fe(III) complexes.[8]

Data Acquisition:

Spectra are typically recorded at cryogenic temperatures (e.g., 4.2 K or 77 K).

Microwave power and modulation amplitude should be optimized to avoid signal saturation

and distortion.

Mössbauer Spectroscopy
Sample Preparation: The sample should be a solid, either a crystalline powder or a frozen

solution, containing a sufficient amount of ⁵⁷Fe. For natural abundance iron samples, longer

acquisition times are necessary. The sample is placed in a holder and cooled in a cryostat.[9]

Instrumentation: A Mössbauer spectrometer consisting of a ⁵⁷Co source, a velocity

transducer, a detector, and a data acquisition system is used.[9]

Data Acquisition:

The source is moved with a range of velocities to scan the energy of the gamma rays.
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The transmission of gamma rays through the sample is measured as a function of the

source velocity.

Spectra are typically recorded at low temperatures (e.g., 80 K) to increase the recoil-free

fraction.[2]

The isomer shift is reported relative to a standard, typically α-iron at room temperature.[9]

Vibrational Spectroscopy (FTIR & Raman)
Sample Preparation:

FTIR: Samples are typically prepared as KBr pellets, where a small amount of the

compound is ground with dry KBr and pressed into a transparent disk. Alternatively, a

Nujol mull or a solution in an appropriate solvent can be used.

Raman: Samples can be analyzed as a solid powder in a capillary tube or as a solution.

Instrumentation:

FTIR: A Fourier-transform infrared spectrometer.

Raman: A Raman spectrometer with a suitable laser excitation source.

Data Acquisition:

For FTIR, a background spectrum of the KBr pellet or solvent is recorded and subtracted

from the sample spectrum.

For Raman, the laser power and acquisition time are optimized to obtain a good signal-to-

noise ratio while avoiding sample degradation.

Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general experimental

workflows for the spectroscopic techniques discussed.
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Sample Preparation Data Acquisition Data Analysis

Weigh Fe(OEP)Cl Dissolve in
Dichloromethane Prepare Dilutions Record Baseline

(Solvent)
Record Sample

Spectrum Identify λmax Calculate ε

Click to download full resolution via product page

Caption: General workflow for UV-Visible spectroscopy of Fe(OEP)Cl.

Sample Preparation Data Acquisition Data Analysis

Dissolve Fe(OEP)Cl
in Deuterated Solvent

Transfer to
NMR Tube

Set Spectrometer
Parameters (Wide SW, Short d1)

Acquire Spectrum at
Controlled Temperature

Process FID
(FT, Phasing, Baseline Correction) Assign Resonances

Click to download full resolution via product page

Caption: General workflow for ¹H NMR spectroscopy of paramagnetic Fe(OEP)Cl.

Sample Preparation Data Acquisition Data Analysis

Prepare Frozen Solution
or Polycrystalline Powder

Load into
EPR Tube

Cool Sample to
Cryogenic Temperature

Acquire Spectrum with
Optimized Parameters Determine g-values Simulate Spectrum

(Optional)

Click to download full resolution via product page

Caption: General workflow for EPR spectroscopy of Fe(OEP)Cl.

Conclusion
This technical guide has summarized the available spectroscopic properties of Iron(III)
octaethylporphine chloride and provided general experimental frameworks. While some

quantitative data for UV-Visible and ¹H NMR spectroscopy have been presented, a

comprehensive, experimentally verified dataset for EPR, Mössbauer, and vibrational
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spectroscopy remains to be fully compiled from dedicated research articles. The provided

protocols and workflows offer a solid foundation for researchers to conduct their own

spectroscopic investigations of this important iron porphyrin complex. Further research to

populate the missing data in the tables would be of significant value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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